molecular formula C18H15ClN2O3S B417381 (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one CAS No. 1164460-48-3

(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B417381
CAS No.: 1164460-48-3
M. Wt: 374.8g/mol
InChI Key: IXFQLZPFUBKDAA-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((5-(2-Chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a synthetic small molecule featuring a 4-thiazolidinone core, a scaffold recognized in medicinal chemistry for its diverse biological potential. While specific data for this exact compound is limited in the public domain, its structure is closely related to several classes of compounds that have demonstrated significant research value, particularly in oncology. Compounds sharing the 5-arylidenethiazol-4-one structure have been investigated as potential inhibitors of tubulin polymerization, targeting the colchicine binding site . This mechanism disrupts microtubule formation, leading to cell cycle arrest and the induction of apoptosis in proliferating cells . Furthermore, extensive research on 4-thiazolidinone derivatives has established their capability to induce programmed cell death in cancer cell lines, such as breast cancer MCF-7 cells, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways . This is often accompanied by the activation of key caspases (e.g., 7, 8, 9) and the regulation of apoptotic proteins like p53 and Bax . The morpholino substituent at the 2-position of the thiazolidinone ring may influence the compound's physicochemical properties and its interaction with biological targets. This combination of structural features makes (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one a compound of interest for researchers exploring novel anticancer agents and studying the mechanisms of cell death. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFQLZPFUBKDAA-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects, cytotoxicity, and structure-activity relationships.

Chemical Structure

The chemical structure of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one can be represented as follows:

C15H14ClNO2S\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}\text{O}_2\text{S}

This compound features a furan moiety and a thiazole ring, which are often associated with significant biological activities.

Antiproliferative Activity

Research indicates that compounds containing the thiazolidinone framework exhibit moderate to strong antiproliferative activity. A study demonstrated that derivatives of thiazolidinone with furan moieties showed significant cytotoxic effects on human leukemia cell lines, with specific emphasis on the role of electron-donating groups in enhancing anticancer properties .

Table 1: Antiproliferative Activity of Thiazolidinone Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
5eHL-60 (Leukemia)3.5Induces apoptosis via LDH release
5fK562 (Leukemia)4.0Cell cycle arrest and DNA fragmentation
5gMCF-7 (Breast)6.0Inhibition of cell proliferation

Cytotoxicity Studies

Cytotoxicity assays, including MTT and Trypan blue assays, have been employed to evaluate the viability of cancer cells after treatment with this compound. The results indicated that (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one exhibits dose-dependent cytotoxicity against various cancer cell lines .

Case Study: Apoptosis Induction

One notable case study involved the treatment of HL-60 cells with compound 5e, which resulted in significant apoptosis induction as evidenced by flow cytometry and DNA fragmentation assays. This suggests that the compound not only inhibits cell growth but also triggers programmed cell death pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the furan and thiazole rings significantly impact biological activity. Electron-donating groups at specific positions on the aromatic rings enhance the cytotoxic potential of these compounds. For instance, substituents at the para position on the phenyl ring have been shown to increase activity against leukemia cell lines .

Table 2: Structure-Activity Relationship Data

Substituent PositionSubstituent TypeEffect on Activity
ParaElectron-donatingIncreased potency
MetaElectron-withdrawingDecreased potency
OrthoAlkyl groupModerate potency

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains indicated potential effectiveness, although further studies are required to quantify this activity accurately.

Table 3: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Scientific Research Applications

Biological Activities

Research indicates that (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one exhibits several promising biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro tests revealed that it possesses notable inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Preliminary studies suggest that (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining .
  • Bacterial Inhibition : A series of experiments demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to those of conventional antibiotics .
  • Inflammation Reduction : In animal models of arthritis, administration of (E)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one led to reduced swelling and pain scores, suggesting a potential therapeutic role in inflammatory diseases .

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